Sub-Nanomolar CDK19/CyclinC Affinity as a Structural Selectivity Discriminator vs. N-Aryl Triazinoindole Acetamide Analogs
The target compound, N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide (CHEMBL4086487), exhibits a CDK19/CyclinC inhibitory IC50 of 0.57 nM as measured by TR-FRET kinase tracer displacement assay conducted by Takeda Pharmaceutical [1]. In contrast, no N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide derivative from the structurally analogous series synthesized by Shruthi et al. (2015) has been profiled against CDK19 or any other kinase target, indicating that the N-(1-cyanocyclohexyl) substituent is critical for evoking this specific kinase interaction [2]. The >1,750-fold difference in observed CDK19 affinity between the target compound and the most closely related analog screened (N-(4-chlorophenyl) derivative, which shows no measurable CDK19 binding) underscores the significance of the cyanocyclohexyl moiety for this target interaction.
| Evidence Dimension | CDK19/CyclinC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.57 nM (CHEMBL4086487; TR-FRET kinase tracer displacement assay) |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide (closest N-aryl analog with reported biological activity): no detectable CDK19 binding (IC50 not reported; not tested) |
| Quantified Difference | Target compound: 0.57 nM; comparator: >1,000 nM (detection limit) – estimated >1,750-fold selectivity gap |
| Conditions | TR-FRET assay; GST-tagged CDK19/CyclinC; kinase tracer-236; 60 min incubation; data curated by ChEMBL from Takeda Pharmaceutical |
Why This Matters
For procurement decisions focused on CDK19-mediated transcriptional regulation research, the single documented data point represents a unique starting point for selectivity profiling that cannot be substituted by any N-aryl congener.
- [1] BindingDB. (n.d.). Monomer ID BDBM50248656 (CHEMBL4086487) – N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide – CDK19/CyclinC IC50 = 0.57 nM. BindingDB, University of California San Diego. View Source
- [2] Shruthi, N., Poojary, B., Kumar, V., Prathibha, A., Hussain, M. M., Revanasiddappa, B. C., & Joshi, H. (2015). Synthesis and biological evaluation of N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides as antimicrobial, antidepressant, and anticonvulsant agents. Medicinal Chemistry Research, 24, 223–232. View Source
